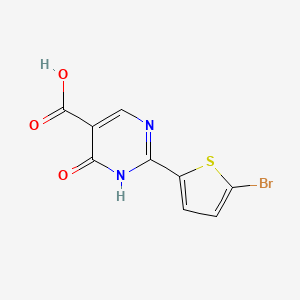![molecular formula C18H12N6O4 B13646158 3',5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13646158.png)
3',5'-Di(1H-1,2,4-triazol-1-yl)-[1,1'-biphenyl]-3,5-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,5’-Di(1H-1,2,4-triazol-1-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid is a compound that features two 1H-1,2,4-triazol-1-yl groups attached to a biphenyl core, with carboxylic acid groups at the 3 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Di(1H-1,2,4-triazol-1-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid can be achieved through various synthetic routes. One common method involves the in situ hydrolysis of precursors such as 3,5-di(1H-1,2,4-triazol-1-yl)benzonitrile or 5-(3,5-di(1H-1,2,4-triazol-1-yl)phenyl)-2H-tetrazole under hydrothermal conditions . The reaction typically involves heating the precursors with metal salts like zinc or cadmium nitrates in the presence of water, leading to the formation of coordination polymers .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3’,5’-Di(1H-1,2,4-triazol-1-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The triazole rings can be oxidized under specific conditions.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The triazole rings can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole rings may lead to the formation of triazole N-oxides, while reduction of the carboxylic acids would yield the corresponding alcohols.
Aplicaciones Científicas De Investigación
3’,5’-Di(1H-1,2,4-triazol-1-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid has several scientific research applications:
Medicine: Investigated for its potential use in drug design and development, particularly in the creation of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 3’,5’-Di(1H-1,2,4-triazol-1-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique properties, such as enhanced fluorescence or catalytic activity, depending on the metal ion and the specific coordination environment . The triazole rings and carboxylic acid groups play a crucial role in the coordination process, influencing the overall structure and properties of the resulting complexes.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(1H-1,2,4-triazol-1-yl)pyridine: Similar structure with pyridine instead of biphenyl.
3,5-Di(1H-1,2,4-triazol-1-yl)benzoic acid: Lacks the biphenyl core, simpler structure.
1-(Tricyclohexylstannyl)-1H-1,2,4-triazole: Contains a triazole ring with a tricyclohexylstannyl group.
Uniqueness
3’,5’-Di(1H-1,2,4-triazol-1-yl)-[1,1’-biphenyl]-3,5-dicarboxylic acid is unique due to its biphenyl core, which provides additional rigidity and potential for π-π interactions. This structural feature can enhance the stability and properties of the coordination complexes formed with metal ions, making it a valuable compound in materials science and coordination chemistry .
Propiedades
Fórmula molecular |
C18H12N6O4 |
|---|---|
Peso molecular |
376.3 g/mol |
Nombre IUPAC |
5-[3,5-bis(1,2,4-triazol-1-yl)phenyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C18H12N6O4/c25-17(26)13-1-11(2-14(3-13)18(27)28)12-4-15(23-9-19-7-21-23)6-16(5-12)24-10-20-8-22-24/h1-10H,(H,25,26)(H,27,28) |
Clave InChI |
XTRVABSFPSLVBX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CC(=C2)N3C=NC=N3)N4C=NC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 2-(4-((4'-amino-[1,1'-biphenyl]-4-yl)oxy)butoxy)acetate](/img/structure/B13646077.png)
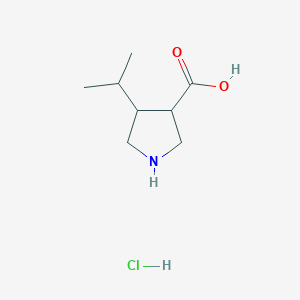
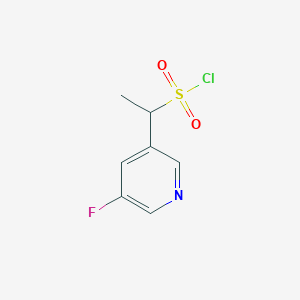
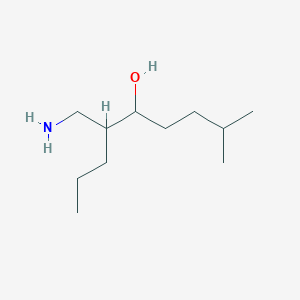
![2-[3-carboxy-5-(2,5-dicarboxyphenyl)phenyl]terephthalic acid](/img/structure/B13646097.png)
![3'-Bromo-4'-chloro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13646104.png)
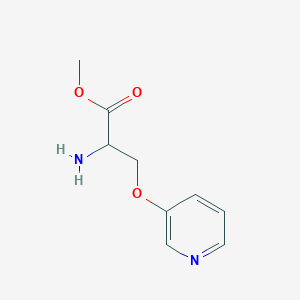
![N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-4-carboxamide](/img/structure/B13646110.png)
![7-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13646123.png)
![(2S)-2-[(4-chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B13646127.png)
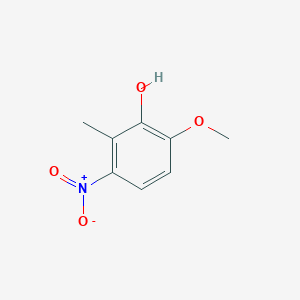
![4-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13646133.png)
